N-[(2S)-3-(4-benzoylphenyl)-1-oxo-1-(prop-2-ynylamino)propan-2-yl]carbamic acid tert-butyl ester
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Overview
Description
N-[(2S)-3-(4-benzoylphenyl)-1-oxo-1-(prop-2-ynylamino)propan-2-yl]carbamic acid tert-butyl ester is a phenylalanine derivative.
Scientific Research Applications
Synthesis and Polymerization
- The compound has been involved in studies related to the synthesis of chiral amino carbonyl compounds through asymmetric Mannich reactions, highlighting its relevance in the creation of enantiomerically pure compounds (Yang, Pan, & List, 2009).
- It also plays a role in the anionic ring-opening polymerization behavior, particularly in the synthesis of cyclic carbonates derived from amino acids. This application is crucial in polymer chemistry, offering insights into the development of new polycarbonates (Sanda, Kamatani, & Endo, 2001).
Synthesis of Specific Organic Compounds
- The compound is utilized in the synthesis of various organic structures. For instance, it has been used in the preparation of dihydropyrimidones, showcasing its versatility in organic synthesis (Goss, Dai, Lou, & Schaus, 2009).
- It's also used in the preparation of 2-amido substituted furans, which are important intermediates in organic reactions like Diels-Alder reactions. This indicates its utility in creating complex organic molecules (Padwa, Brodney, & Lynch, 2003).
Photochemical Studies
- N-substituted O-alkylurethanes, which include compounds structurally similar to the compound , have been studied for their behavior under photolysis. This research provides valuable information on the photochemical stability and reactions of these compounds (Schultze, 1973).
Structural and Crystallographic Analysis
- There's research involving the compound in the context of crystallographic studies, such as the investigation of the crystal structure of related carbamic acid esters. This can be pivotal in understanding the molecular arrangement and properties of these compounds (Kant, Singh, & Agarwal, 2015).
Properties
Molecular Formula |
C24H26N2O4 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-3-(4-benzoylphenyl)-1-oxo-1-(prop-2-ynylamino)propan-2-yl]carbamate |
InChI |
InChI=1S/C24H26N2O4/c1-5-15-25-22(28)20(26-23(29)30-24(2,3)4)16-17-11-13-19(14-12-17)21(27)18-9-7-6-8-10-18/h1,6-14,20H,15-16H2,2-4H3,(H,25,28)(H,26,29)/t20-/m0/s1 |
InChI Key |
FCTVQYWCPOIRDN-FQEVSTJZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)NCC#C |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)NCC#C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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